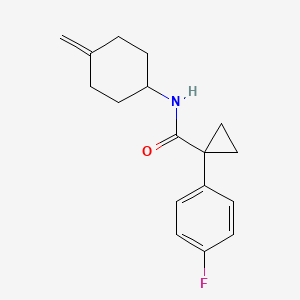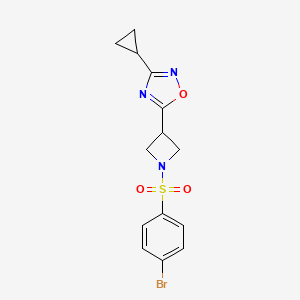
1-(4-fluorophenyl)-N-(4-methylidenecyclohexyl)cyclopropane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-fluorophenyl)-N-(4-methylidenecyclohexyl)cyclopropane-1-carboxamide (also known as FUMCYC) is a synthetic compound that belongs to the class of cyclopropane carboxamide derivatives. This compound has been extensively studied for its potential use in scientific research due to its unique chemical structure and properties.
Wissenschaftliche Forschungsanwendungen
FUMCYC has been studied for its potential use as a pharmacological tool for investigating the role of the endocannabinoid system in various physiological processes. The endocannabinoid system plays a crucial role in regulating pain, appetite, mood, and other physiological processes. FUMCYC has been shown to act as a selective antagonist of the CB1 cannabinoid receptor, which is involved in the regulation of these processes. FUMCYC has also been studied for its potential use in the treatment of obesity, metabolic disorders, and drug addiction.
Wirkmechanismus
FUMCYC acts as a selective antagonist of the CB1 cannabinoid receptor, which is primarily expressed in the central nervous system. The CB1 receptor plays a crucial role in the regulation of pain, appetite, mood, and other physiological processes. FUMCYC binds to the CB1 receptor and prevents the activation of downstream signaling pathways, leading to a decrease in the activity of the endocannabinoid system. This results in the modulation of various physiological processes, including pain perception, appetite regulation, and mood.
Biochemical and Physiological Effects:
FUMCYC has been shown to modulate the activity of the endocannabinoid system, leading to a variety of biochemical and physiological effects. FUMCYC has been shown to decrease food intake and body weight in animal models of obesity. FUMCYC has also been shown to reduce the rewarding effects of drugs of abuse, suggesting its potential use in the treatment of drug addiction. FUMCYC has also been shown to modulate pain perception and mood, suggesting its potential use in the treatment of chronic pain and mood disorders.
Vorteile Und Einschränkungen Für Laborexperimente
FUMCYC has several advantages as a pharmacological tool for investigating the endocannabinoid system. FUMCYC is a selective antagonist of the CB1 receptor, which allows for the specific modulation of this receptor without affecting other receptors or signaling pathways. FUMCYC has also been shown to have high potency and selectivity, making it suitable for use in a variety of experimental paradigms. However, one limitation of FUMCYC is its potential off-target effects, which may complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the study of FUMCYC. One direction is the investigation of the role of the endocannabinoid system in the regulation of metabolic disorders, such as obesity and diabetes. FUMCYC has been shown to decrease food intake and body weight, suggesting its potential use in the treatment of these disorders. Another direction is the investigation of the potential use of FUMCYC in the treatment of drug addiction. FUMCYC has been shown to reduce the rewarding effects of drugs of abuse, suggesting its potential use in the treatment of addiction. Finally, the development of more selective and potent CB1 receptor antagonists may lead to the development of more effective pharmacological tools for investigating the endocannabinoid system.
Synthesemethoden
FUMCYC can be synthesized using a multistep process involving the reaction of 4-fluoroaniline with cyclohexanone to form 4-fluorophenylcyclohexanone. This intermediate compound is then reacted with methylamine to form N-(4-fluorophenyl)cyclohexylmethylamine, which is further reacted with cyclopropanecarboxylic acid to form FUMCYC. The synthesis of FUMCYC has been optimized to produce high yields and purity, making it suitable for scientific research applications.
Eigenschaften
IUPAC Name |
1-(4-fluorophenyl)-N-(4-methylidenecyclohexyl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FNO/c1-12-2-8-15(9-3-12)19-16(20)17(10-11-17)13-4-6-14(18)7-5-13/h4-7,15H,1-3,8-11H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBSGIAFFIKZCTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CCC(CC1)NC(=O)C2(CC2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorophenyl)-N-(4-methylidenecyclohexyl)cyclopropane-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[{4-[(3-fluorophenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}(methyl)amino]ethanol](/img/structure/B2856222.png)

![2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2856228.png)
![N-(2-methoxy-5-methylphenyl)-2-((6-(2-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2856231.png)

![tert-butyl N-[(1S,2R)-rel-2-[4-(Oxan-2-yloxy)phenyl]cyclopropyl]carbamate](/img/no-structure.png)
![N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2856234.png)

![2-{[3-(Aminomethyl)thiolan-3-yl]oxy}ethan-1-ol](/img/structure/B2856238.png)


![N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-5-[(3-methylphenoxy)methyl]furan-2-carboxamide](/img/structure/B2856242.png)
![2-Cyclopropyl-2-[(4-fluorophenyl)methyl]pyrrolidine;hydrochloride](/img/structure/B2856243.png)
![2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3H-benzo[f]chromen-3-one](/img/structure/B2856244.png)